Oral Bioavailability Advantage
The parent compound MRTX1133 exhibits extremely low oral bioavailability (2.92% in rats), which precludes oral dosing and requires intraperitoneal administration in preclinical models [1]. In contrast, Prodrug 9 (the target compound) was designed and identified through a screen of 38 prodrugs as the first orally available KRAS G12D inhibitor [2]. This compound demonstrated improved pharmacokinetic properties for the parent drug in mice and was efficacious in a KRAS G12D mutant xenograft mouse tumor model after oral administration [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Orally bioavailable; efficacious in mouse xenograft model after oral administration. |
| Comparator Or Baseline | Parent drug MRTX1133: 2.92% oral bioavailability in rats. |
| Quantified Difference | Qualitative improvement from non-oral to oral dosing. |
| Conditions | Rat pharmacokinetic study for parent MRTX1133; mouse xenograft tumor model for Prodrug 9. |
Why This Matters
This is the single most important differentiation: it enables oral administration, which is essential for chronic dosing regimens in vivo, improves animal welfare, and provides a more translationally relevant route of administration for preclinical studies.
- [1] Tang, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1509319. View Source
- [2] Ji, X., Li, Y., Kong, X., Chen, D., & Lu, J. (2023). Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega, 8(7), 7211–7221. View Source
